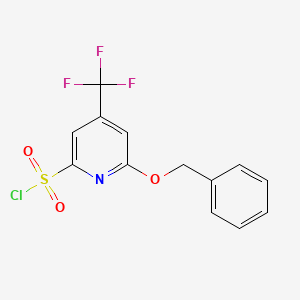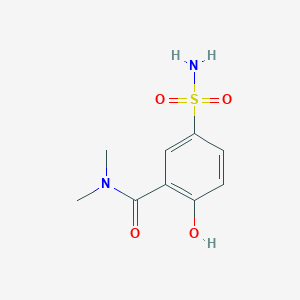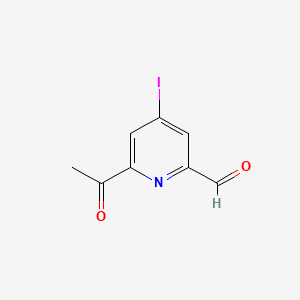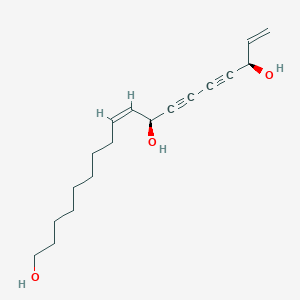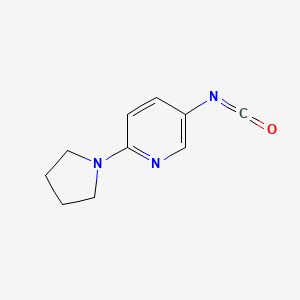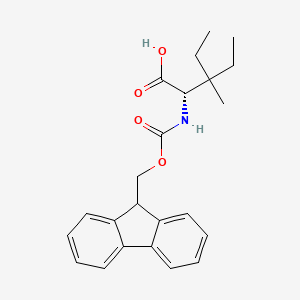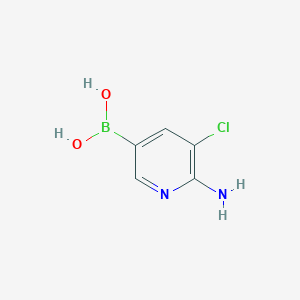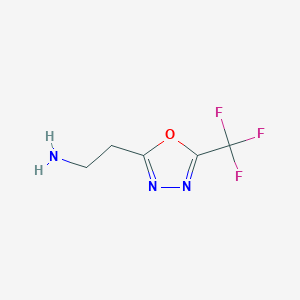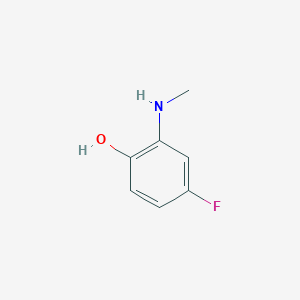
4-Fluoro-2-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(methylamino)phenol is an organic compound with the molecular formula C8H10FNO. It is characterized by the presence of a fluorine atom, a methylamino group, and a hydroxyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring, followed by the addition of a methylamino group through a substitution reaction .
Industrial Production Methods
Industrial production of 4-Fluoro-2-(methylamino)phenol may involve large-scale chemical reactions under controlled conditions. The specific methods and conditions used can vary depending on the desired purity and yield of the final product. Typically, these methods involve the use of specialized equipment and reagents to ensure the efficient and safe production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom or the methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenols .
Applications De Recherche Scientifique
4-Fluoro-2-(methylamino)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-(methylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylamino group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Fluoro-2-(methylamino)phenol include:
- 4-Fluoro-2-(dimethylamino)phenol
- 4-Fluoro-2-(ethylamino)phenol
- 4-Fluoro-2-(methoxyamino)phenol
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which can result in unique chemical properties and biological activities. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the methylamino group can influence its solubility and binding interactions .
Propriétés
Formule moléculaire |
C7H8FNO |
|---|---|
Poids moléculaire |
141.14 g/mol |
Nom IUPAC |
4-fluoro-2-(methylamino)phenol |
InChI |
InChI=1S/C7H8FNO/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3 |
Clé InChI |
UVXQFTPZAWYELC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


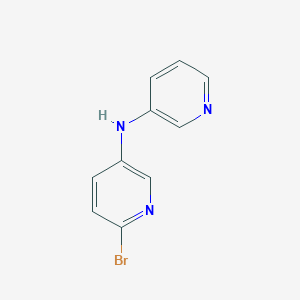
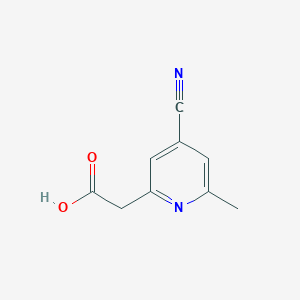
![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
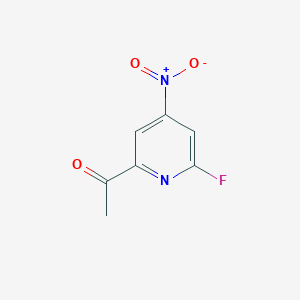
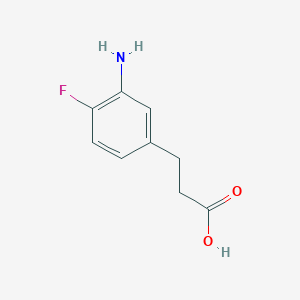
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)
